4-(4-Azidobutoxy)butan-1-ol
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Overview
Description
4-(4-Azidobutoxy)butan-1-ol is an organic compound that features both azido and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azidobutoxy)butan-1-ol typically involves a multi-step process. One common method starts with the reaction of 4-bromobutan-1-ol with sodium azide to form 4-azidobutan-1-ol. This intermediate is then reacted with 1,4-dibromobutane under basic conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and safety measures to handle azide compounds.
Chemical Reactions Analysis
Types of Reactions
4-(4-Azidobutoxy)butan-1-ol can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium azide for azido group introduction.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various azido derivatives.
Scientific Research Applications
4-(4-Azidobutoxy)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Azidobutoxy)butan-1-ol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
4,4’-Azanediylbis(butan-1-ol): Similar structure but with an amine group instead of an azido group.
4-Butoxybutan-1-ol: Lacks the azido group, making it less reactive in click chemistry.
Uniqueness
4-(4-Azidobutoxy)butan-1-ol is unique due to the presence of both azido and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. The azido group is particularly valuable in click chemistry, making this compound a versatile tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H17N3O2 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(4-azidobutoxy)butan-1-ol |
InChI |
InChI=1S/C8H17N3O2/c9-11-10-5-1-3-7-13-8-4-2-6-12/h12H,1-8H2 |
InChI Key |
ZMGXYCUXGPFKLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCCO)CN=[N+]=[N-] |
Origin of Product |
United States |
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